molecular formula C12H11NO3S B8388586 Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

Cat. No. B8388586
M. Wt: 249.29 g/mol
InChI Key: XZGSQTJKCWXPIZ-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

Under a nitrogen atmosphere, trimethylsilylcyanide (824 μL, 6.6 mmol) was added at 0° C. to a solution of 2-phenyl-1,3-thiazole-4-carbaldehyde (1 g, 5.28 mmol) and zinc iodide (II) (166 mg, 0.52 mmol) in dichloromethane (30 mL). After 6 hours, the reaction mixture was quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (2×20 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was used for the hydrolysis without further purification. Then, 2-(2-phenyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile was dissolved in anhydrous methanol (30 mL) and cooled at 0° C. and hydrogen chloride was bubbled for 2 minutes. The mixture was then warmed at room temperature for 20 h and concentrated under vacuum. A saturated solution of sodium bicarbonate (10 mL) was added to the residue and extracted with dichloromethane (2×15 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 70/30) to afford the desired alcohol (6a) as a white yellow oil (950 mg, 3.81 mmol, 72%).
Quantity
824 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
166 mg
Type
catalyst
Reaction Step One
Name
2-(2-phenyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C[Si](C#N)(C)C.[C:7]1([C:13]2[S:14][CH:15]=[C:16]([CH:18]=[O:19])[N:17]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C1(C2SC=C([CH:31]([O:34][Si](C)(C)C)C#N)N=2)C=CC=CC=1.[CH3:39][OH:40]>ClCCl.[I-].[Zn+2].[I-]>[OH:19][CH:18]([C:16]1[N:17]=[C:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[S:14][CH:15]=1)[C:39]([O:34][CH3:31])=[O:40] |f:5.6.7|

Inputs

Step One
Name
Quantity
824 μL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC=C(N1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
166 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
2-(2-phenyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC=C(N1)C(C#N)O[Si](C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was used for the hydrolysis without further purification
CUSTOM
Type
CUSTOM
Details
hydrogen chloride was bubbled for 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed at room temperature for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
A saturated solution of sodium bicarbonate (10 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×15 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 70/30)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC(C(=O)OC)C=1N=C(SC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.81 mmol
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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